molecular formula C17H20BrN3O3S B2490050 4-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine CAS No. 2320210-36-2

4-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine

Cat. No.: B2490050
CAS No.: 2320210-36-2
M. Wt: 426.33
InChI Key: AFVYIRNFBKZMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a complex structure that incorporates several pharmacologically relevant motifs, including a piperidine ring, a benzenesulfonyl group, and a methylpyrimidine unit. The integration of a sulfonylated piperidine with a pyrimidine scaffold suggests potential for diverse biological activity, as similar structural features are frequently explored in the development of protease inhibitors, kinase inhibitors, and various other therapeutic agents . The specific 2-bromobenzenesulfonyl moiety may be utilized as a functional handle in chemical biology studies, for instance, in the design and synthesis of targeted covalent inhibitors or as a precursor for further cross-coupling reactions in lead optimization campaigns . Piperidine derivatives are a well-studied class of compounds in pharmacology, with documented effects on various biological targets . Similarly, pyrimidine cores are fundamental building blocks in numerous investigational compounds, including those with potential antineoplastic properties . Researchers can employ this chemical as a key intermediate or a starting point for developing new molecular probes and lead compounds. It is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[[1-(2-bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O3S/c1-13-10-17(20-12-19-13)24-11-14-6-8-21(9-7-14)25(22,23)16-5-3-2-4-15(16)18/h2-5,10,12,14H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVYIRNFBKZMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine typically involves multiple steps One common route starts with the preparation of the piperidine derivative, which is then coupled with a bromobenzenesulfonyl group

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromobenzenesulfonyl group.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

4-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and structurally related pyrimidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Biological Relevance
Target Compound : 4-{[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine C₁₇H₁₉BrN₄O₃S ~439 6-methylpyrimidine, 2-bromobenzenesulfonyl Enzyme inhibition (hypothetical)
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate C₂₃H₂₅N₃O₃ 391 Oxazolo-pyridine, benzyl-piperidine, ester Unspecified heterocyclic bioactivity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₆N₄ 192 Piperidinyl, 2-amine Drug design candidate (e.g., kinase inhibition)
4-{[4-(tert-Butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine C₁₉H₂₄F₃N₃S 383 tert-Butylbenzylsulfanyl, trifluoromethyl Enhanced metabolic stability
Key Observations:
  • Substituent Diversity : The target compound’s 2-bromobenzenesulfonyl group distinguishes it from analogs with esters (e.g., ), amines (e.g., ), or sulfanyl/trifluoromethyl groups (e.g., ). This group may enhance binding to hydrophobic pockets in target proteins.
  • Molecular Weight : The target compound’s higher molecular weight (~439 g/mol) compared to simpler analogs (e.g., 192 g/mol in ) may influence pharmacokinetic properties, such as membrane permeability.
  • Electronic Effects : The electron-withdrawing sulfonyl and bromine groups in the target compound contrast with the electron-donating piperidinyl amine in or the metabolically stable trifluoromethyl group in .

Biological Activity

The compound 4-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine is a synthetic derivative that incorporates a piperidine ring and a bromobenzenesulfonyl moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

Component Structure
IUPAC NameThis compound
Molecular FormulaC18H21BrN2O3S
Molecular Weight421.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromobenzenesulfonyl group acts as an electrophile, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction may modulate enzyme activity or receptor function, leading to various pharmacological effects.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antibacterial properties. For instance, derivatives containing the piperidine nucleus have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. Research indicates that related compounds exhibit strong inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease. For example, certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent inhibition .

Binding Affinity Studies

Binding studies using bovine serum albumin (BSA) have shown that these compounds can effectively interact with serum proteins, suggesting their potential for bioavailability and pharmacokinetic properties . Fluorescence measurements indicated strong binding constants, which are crucial for understanding the therapeutic implications of these compounds.

Case Study 1: Antibacterial Screening

A study evaluated several piperidine derivatives for their antibacterial efficacy. The results indicated that compounds with the bromobenzenesulfonyl moiety had enhanced activity compared to those without it. The presence of this group likely contributes to improved binding interactions with bacterial targets .

Case Study 2: Enzyme Inhibition Profile

In another study focusing on enzyme inhibition, several derivatives were synthesized and tested against AChE and urease. Notably, compounds with IC50 values lower than 5 µM were identified as promising candidates for further development as therapeutic agents targeting neurological disorders and gastrointestinal issues .

Q & A

Q. What are the key synthetic challenges in preparing 4-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including sulfonylation of piperidine derivatives and coupling with a pyrimidine core. A critical step is the introduction of the 2-bromobenzenesulfonyl group to the piperidine ring, which requires precise control of stoichiometry and temperature to avoid side reactions (e.g., over-sulfonylation). For example, pyridine or DMAP is often used as a base to stabilize intermediates during sulfonylation . Optimization may involve screening catalysts (e.g., Pd for coupling reactions) and adjusting solvent polarity to enhance yields .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of X-ray crystallography (for absolute configuration determination, as seen in piperidine-pyrimidine analogs ), NMR spectroscopy (to confirm substitution patterns via 1^1H-1^1H coupling constants and 13^{13}C chemical shifts), and HRMS for molecular weight validation. For instance, the methoxy and bromobenzenesulfonyl groups produce distinct 1^1H NMR peaks at δ 3.8–4.2 ppm and δ 7.5–8.0 ppm, respectively .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Target-based assays (e.g., enzyme inhibition studies using fluorescence polarization) are recommended. For example, analogs with similar sulfonyl-piperidine-pyrimidine scaffolds have been tested against kinases or proteases via IC50_{50} measurements . Cell viability assays (e.g., MTT) in disease-relevant cell lines can assess cytotoxicity .

Advanced Research Questions

Q. How do structural modifications at the piperidine or pyrimidine moieties affect target binding affinity, and what computational tools can predict these interactions?

Substituents on the piperidine ring (e.g., bromobenzenesulfonyl) influence steric and electronic interactions with hydrophobic binding pockets. Molecular docking (using AutoDock Vina or Schrödinger Suite) can model ligand-receptor interactions. For example, sulfonyl groups may form hydrogen bonds with catalytic lysine residues in kinases . Free energy perturbation (FEP) calculations can quantify the impact of methyl-to-ethoxy substitutions on binding ΔG .

Q. How can researchers resolve contradictions in reported biological activity data across similar compounds?

Discrepancies often arise from differences in assay conditions (e.g., ATP concentration in kinase assays) or cellular models. Systematic meta-analysis of published data (e.g., PubChem BioAssay entries ) and controlled side-by-side experiments are essential. For example, a compound’s IC50_{50} may vary by >10-fold depending on buffer pH or redox state .

Q. What strategies mitigate off-target effects during mechanistic studies?

Employ proteome-wide profiling (e.g., kinome-wide screening with KINOMEscan) to identify off-target interactions. Negative control compounds (e.g., piperidine derivatives lacking the sulfonyl group) can isolate target-specific effects . CRISPR-based gene knockout models validate target dependency .

Q. How can the metabolic stability of this compound be improved for in vivo studies?

Modify labile groups identified via LC-MS/MS metabolite profiling . For instance, replacing the methoxy group with a trifluoromethyl or cyclopropyl moiety can reduce oxidative metabolism by CYP450 enzymes . Deuteration at benzylic positions may also enhance half-life .

Methodological Considerations

Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?

Forced degradation studies (acid/base hydrolysis, thermal stress) coupled with UPLC-QTOF can identify major degradation pathways. For example, the sulfonamide bond may hydrolyze under acidic conditions, producing bromobenzene sulfonic acid and piperidine fragments .

Q. How can researchers validate target engagement in cellular models?

Use cellular thermal shift assays (CETSA) to confirm compound-target binding. For example, a shift in the melting temperature (TmT_m) of the target protein upon compound treatment indicates direct interaction . SPR (surface plasmon resonance) provides kinetic data (kon_{on}/koff_{off}) for binding events .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.